2,2-Dimethylnonanoic acid

Description

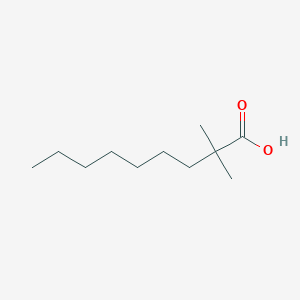

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylnonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-5-6-7-8-9-11(2,3)10(12)13/h4-9H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWHUSJKYLPRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931494 | |

| Record name | 2,2-Dimethylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14250-75-0 | |

| Record name | 2,2-Dimethylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14250-75-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethylnonanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 2,2-Dimethylnonanoic acid. The information is intended for professionals in research, chemical synthesis, and drug development who require detailed technical data and methodologies.

Core Chemical Properties

This compound is a saturated fatty acid characterized by a nine-carbon chain with two methyl groups at the alpha-position. This substitution creates a sterically hindered carboxylic acid with distinct physical and chemical properties.

Identifiers and Descriptors

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 14250-75-0 | [1] |

| Molecular Formula | C₁₁H₂₂O₂ | [1] |

| Molecular Weight | 186.29 g/mol | [1] |

| Canonical SMILES | CCCCCCCC(C)(C)C(=O)O | [1] |

| InChI Key | GZWHUSJKYLPRHF-UHFFFAOYSA-N | [1] |

| Synonyms | Nonanoic acid, 2,2-dimethyl- | [1] |

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 186.29 g/mol | [1] |

| Monoisotopic Mass | 186.161979940 Da | [1] |

| Density | 0.909 g/cm³ (Predicted) | |

| XLogP3 | 4.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 7 | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

Reactivity and Safety Profile

Chemical Reactivity

As a carboxylic acid, this compound undergoes typical reactions such as esterification, amide formation, and reduction. However, the presence of the two methyl groups at the C2 position provides significant steric hindrance, which can slow down reaction rates compared to its linear isomer, nonanoic acid.

Based on reactivity profiles of similar compounds, this compound is expected to react exothermically with bases. It may also react with active metals to form gaseous hydrogen and a metal salt. Reactions with cyanide salts could generate gaseous hydrogen cyanide, while reactions with diazo compounds, isocyanates, nitrides, and sulfides may generate flammable and/or toxic gases and heat.

Safety and Handling

GHS Hazard Classification: [1]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.

Precautionary Statements: Users should handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Store in a tightly sealed container in a cool, dry place.

Experimental Protocols

Synthesis Protocol: Grignard Carboxylation (Representative)

The following is a representative protocol for the synthesis of this compound via the Grignard reaction, a common method for C-C bond formation and carboxylic acid synthesis. This protocol is adapted from general procedures for similar compounds.[2]

Step 1: Formation of the Grignard Reagent

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: Place magnesium turnings (1.1 eq) in the flask. Add a small crystal of iodine to help initiate the reaction.

-

Addition of Alkyl Halide: Dissolve 1-bromo-2,2-dimethylheptane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the alkyl halide solution to the magnesium turnings. The reaction is indicated by the disappearance of the iodine color and gentle bubbling.

-

Reaction: Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture for 1-2 hours until the magnesium is consumed.

Step 2: Carboxylation and Workup

-

Carbonation: Crush an excess of dry ice (solid CO₂) in a separate flask and cautiously pour the prepared Grignard reagent solution onto it with stirring.

-

Acidification: Allow the excess CO₂ to sublime and the mixture to warm to room temperature. Slowly add aqueous HCl (e.g., 3 M) to protonate the carboxylate salt and dissolve any remaining magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

References

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylnonanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic methodologies for 2,2-dimethylnonanoic acid, a sterically hindered carboxylic acid. Due to the steric hindrance at the α-position, the synthesis of this compound presents unique challenges. This document details both a generalized, industrially relevant method for the synthesis of 2,2-dimethylalkanoic acids and explores theoretical pathways, including the haloform reaction and Grignard carboxylation, which are standard methods for carboxylic acid synthesis.

Core Synthesis Methodologies

The synthesis of this compound can be approached through several routes. Below, we detail a general method for the synthesis of 2,2-dimethylalkanoic acids and discuss the application of two classical named reactions to this specific target molecule.

Synthesis of 2,2-Dimethylalkanoic Acids from Ethylene and Isobutyric Acid

A high-pressure and high-temperature method has been reported for the synthesis of a mixture of 2,2-dimethylalkanoic acids. This method involves the reaction of isobutyric acid with ethylene in the presence of a catalyst. While this process yields a mixture of acids with varying chain lengths, it represents a viable industrial-scale approach to this class of compounds.

A detailed experimental protocol for the synthesis of a mixture of 2,2-dimethylalkanoic acids is as follows:

-

Reaction Setup: A 400-mL silver-lined pressure vessel is purged with nitrogen and charged with 200 g of isobutyric acid.

-

Reactant Introduction: The vessel is closed, evacuated, and connected to a reservoir of ethylene containing 2-5 parts per million of oxygen. Ethylene is introduced to a pressure of 300 atm.

-

Reaction Conditions: The vessel and its contents are heated and agitated. The temperature is maintained at 247-251°C, and the pressure is kept between 850-980 atm for fourteen hours by the periodic addition of ethylene. The total ethylene absorption amounts to 735 atm.

-

Work-up and Distillation: After cooling the vessel to room temperature, the pressure is released, and the contents are discharged. The reaction mixture is then distilled to separate the unreacted isobutyric acid from the higher-boiling 2,2-dimethylalkanoic acids.

The following table summarizes the results from a typical reaction run as described in the protocol.

| Parameter | Value |

| Starting Isobutyric Acid | 200 g |

| Recovered Isobutyric Acid | 155 g |

| Yield of Higher Boiling Acids | 64 g |

| Neutral Equivalent of Mixed Acids | 328 |

| Iodine Number of Mixed Acids | 2.9 |

| Molecular Weight (ebullioscopic) | 364 |

Table 1: Quantitative data for the synthesis of a mixture of 2,2-dimethylalkanoic acids.

Caption: General workflow for the synthesis of 2,2-dimethylalkanoic acids.

Theoretical Synthesis via the Haloform Reaction

The haloform reaction is a classic method for converting methyl ketones into carboxylic acids with one less carbon atom. To synthesize this compound via this route, the required precursor would be 3,3-dimethyl-2-decanone.

The reaction proceeds by the exhaustive halogenation of the methyl group of the ketone in the presence of a base, followed by cleavage of the resulting trihalomethyl ketone to yield the carboxylate and a haloform.

Caption: Theoretical haloform reaction pathway for this compound.

A general protocol for a haloform reaction would involve dissolving the methyl ketone in a suitable solvent (e.g., dioxane or ethanol) and treating it with a solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide) or another halogen/base combination. The reaction is typically exothermic and may require cooling. After the reaction is complete, the mixture is acidified to precipitate the carboxylic acid, which is then isolated by filtration or extraction.

Theoretical Synthesis via Grignard Carboxylation

The carboxylation of a Grignard reagent is a versatile method for the synthesis of carboxylic acids. This pathway involves the reaction of an organomagnesium halide with carbon dioxide, followed by acidic workup. To synthesize this compound, the required Grignard reagent would be 2,2-dimethylnonylmagnesium halide.

The synthesis would start from a suitable 1-halo-2,2-dimethylnonane. This alkyl halide is converted to the corresponding Grignard reagent by reaction with magnesium metal in an ethereal solvent. The Grignard reagent is then reacted with solid carbon dioxide (dry ice) or by bubbling CO2 gas through the solution. The resulting magnesium carboxylate is then hydrolyzed with a strong acid to yield the final carboxylic acid.

Caption: Theoretical Grignard carboxylation pathway for this compound.

The formation of the Grignard reagent is the critical step and must be carried out under strictly anhydrous conditions to prevent quenching of the reagent. The alkyl halide would be added to a suspension of magnesium turnings in an anhydrous ether (e.g., diethyl ether or THF). The reaction is often initiated with a small crystal of iodine. Once the Grignard reagent is formed, it is added to a slurry of crushed dry ice in ether or CO2 is bubbled through the solution. The reaction is typically exothermic. After the addition is complete, the reaction mixture is quenched by pouring it onto a mixture of ice and a strong acid (e.g., HCl or H2SO4). The carboxylic acid is then isolated by extraction with an organic solvent.

Conclusion

The synthesis of this compound, a sterically hindered carboxylic acid, can be accomplished through various synthetic strategies. The direct reaction of isobutyric acid with ethylene under high pressure and temperature provides a route to a mixture of 2,2-dimethylalkanoic acids. For a more targeted laboratory-scale synthesis, the haloform reaction of 3,3-dimethyl-2-decanone or the carboxylation of a 2,2-dimethylnonyl Grignard reagent are viable theoretical pathways. The choice of method will depend on the availability of starting materials, the desired scale of the synthesis, and the specific requirements for purity and yield. The experimental protocols and theoretical pathways outlined in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis.

Technical Guide: Physicochemical Properties of 2,2-Dimethylnonanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 2,2-dimethylnonanoic acid, a substituted carboxylic acid of interest in various research and development applications. The information is presented to be a valuable resource for professionals in the fields of chemistry and drug development.

Core Physical Properties

The experimental data available for the physical properties of this compound are summarized below. It is important to note that some of the available data is estimated.

| Property | Value | Source |

| Boiling Point | 130-132 °C | [1] |

| Density | 0.8978 (rough estimate) | [1] |

Experimental Protocols: Determination of Purity and Structure

A standard and widely accepted method for the analysis and purity determination of fatty acids like this compound involves their conversion to fatty acid methyl esters (FAMEs) followed by gas chromatography (GC) analysis.

Protocol: Fatty Acid Methyl Ester (FAME) Synthesis and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

1. Esterification to FAMEs:

-

Objective: To convert the carboxylic acid to its more volatile methyl ester for GC analysis.

-

Procedure:

-

Accurately weigh approximately 10-20 mg of this compound into a reaction vial.

-

Add 2 mL of a 2% sulfuric acid solution in methanol.

-

Seal the vial and heat the mixture at 60-70°C for 1-2 hours with stirring.

-

After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

-

Vortex the mixture vigorously for 1 minute to extract the FAME into the hexane layer.

-

Allow the layers to separate and carefully transfer the upper hexane layer containing the 2,2-dimethylnonanoate methyl ester to a clean vial for GC-MS analysis.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Objective: To separate the FAME from any impurities and to confirm its identity and purity based on its retention time and mass spectrum.

-

Instrumentation: A gas chromatograph equipped with a mass selective detector.

-

Typical GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50-70°C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 10-20°C per minute to a final temperature of 250-280°C.

-

Hold at the final temperature for 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: The identity of the 2,2-dimethylnonanoate methyl ester is confirmed by comparing its mass spectrum with a reference library (e.g., NIST). The purity is determined by the relative peak area of the compound in the chromatogram.

Workflow Visualization

The following diagram illustrates the general workflow for the analysis of this compound via FAMEs preparation and subsequent GC-MS analysis.

References

"2,2-Dimethylnonanoic acid" spectral data (NMR, mass spectrometry)

Introduction

2,2-Dimethylnonanoic acid is a branched-chain fatty acid with the chemical formula C₁₁H₂₂O₂. Its structure, featuring a quaternary carbon at the alpha position, imparts unique chemical and physical properties that are of interest in various fields, including drug development and materials science. Understanding the spectral characteristics of this molecule is crucial for its identification, characterization, and quality control. This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, based on the analysis of structurally similar compounds. It also outlines standard experimental protocols for acquiring such data.

Predicted Spectral Data

Due to the limited availability of public spectral data for this compound, the following tables present predicted values derived from the known spectral data of analogous compounds, including 2,2-dimethylhexanoic acid, nonanoic acid, and 2,2-dimethylpropanoic acid.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the methyl, methylene, and carboxylic acid protons.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | -COOH |

| ~1.5 - 1.6 | Multiplet | 2H | -CH₂- (C3) |

| ~1.2 - 1.4 | Multiplet | 10H | -(CH₂)₅- (C4-C8) |

| 1.15 | Singlet | 6H | -(CH₃)₂ (C2) |

| ~0.88 | Triplet | 3H | -CH₃ (C9) |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~180 | -COOH (C1) |

| ~45 | -C(CH₃)₂ (C2) |

| ~35 | -CH₂- (C3) |

| ~32 | -CH₂- (C7) |

| ~29-30 | -CH₂- (C4, C5, C6) |

| ~25 | -(CH₃)₂ (C2-methyls) |

| ~23 | -CH₂- (C8) |

| ~14 | -CH₃ (C9) |

Predicted Mass Spectrometry Data

Electron ionization (EI) mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z (Predicted) | Ion |

| 186 | [M]⁺ |

| 171 | [M - CH₃]⁺ |

| 141 | [M - COOH]⁺ |

| 115 | [M - C₅H₁₁]⁺ |

| 87 | [C₄H₇O₂]⁺ (McLafferty rearrangement) |

| 74 | [C₃H₆O₂]⁺ (McLafferty rearrangement + 1) |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for long-chain carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. ¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

Temperature: 298 K

-

3. ¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 240 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

-

Temperature: 298 K

-

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples:

-

Gas Chromatograph:

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (Electron Ionization - EI):

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

-

3. Electrospray Ionization-Mass Spectrometry (ESI-MS) for Less Volatile Samples:

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Ionization Mode: Negative ion mode is often preferred for carboxylic acids ([M-H]⁻).

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

ESI Source Parameters:

-

Capillary Voltage: 3-4 kV

-

Nebulizing Gas Pressure: 20-30 psi

-

Drying Gas Flow: 5-10 L/min

-

Drying Gas Temperature: 300-350 °C

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

An In-depth Technical Guide to the Solubility of 2,2-Dimethylnonanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative solubility data for 2,2-dimethylnonanoic acid is limited. This guide provides a comprehensive overview based on established chemical principles and predictive analysis to assist researchers in determining its solubility.

Introduction to this compound and its Solubility

This compound is a branched-chain carboxylic acid. Its molecular structure, consisting of a polar carboxylic acid functional group and a long, nonpolar hydrocarbon chain, dictates its solubility behavior. Understanding the solubility of this compound in various solvents is crucial for a wide range of applications, including reaction chemistry, formulation development, and pharmacological studies. The principle of "like dissolves like" is the cornerstone for predicting the solubility of a substance in a given solvent.[1] This guide will explore the predicted solubility of this compound based on its structural characteristics and provide a framework for its experimental determination.

Predicted Solubility Profile of this compound

The chemical structure of this compound features a hydrophilic (water-loving) carboxylic acid head and a large, hydrophobic (water-fearing) nine-carbon branched alkyl tail. This dual nature suggests that its solubility will be highly dependent on the polarity of the solvent.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The solubility of carboxylic acids in water decreases as the carbon chain length increases.[2][3][4] Carboxylic acids with up to four carbon atoms are miscible with water, while those with longer chains, like this compound (11 carbons total), are expected to have very low solubility in water.[2][3] The long, nonpolar alkyl chain disrupts the hydrogen bonding network of water, making dissolution energetically unfavorable.[3][5] While the carboxylic acid group can form hydrogen bonds with water, the hydrophobic nature of the long carbon chain is the dominant factor.[2][5] In polar protic solvents like ethanol and methanol, the solubility is expected to be higher than in water due to the presence of the solvent's own alkyl groups, which can interact with the nonpolar tail of the acid.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Tetrahydrofuran): These solvents can accept hydrogen bonds but do not donate them. They possess a significant dipole moment, allowing them to solvate polar molecules. It is predicted that this compound will exhibit moderate to good solubility in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Given the large, nonpolar nature of the C9 alkyl chain, this compound is expected to be readily soluble in nonpolar organic solvents.[2] The van der Waals forces between the nonpolar solvent and the nonpolar alkyl chain of the acid will facilitate dissolution.

Quantitative Data on Solvent Properties

While specific solubility data for this compound is unavailable, the following table of common solvent properties can guide the selection of appropriate solvents for experimental determination.

| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (at 20°C) | Polarity Index |

| Water | H₂O | 100 | 80.1 | 10.2 |

| Methanol | CH₃OH | 65 | 32.7 | 5.1 |

| Ethanol | C₂H₅OH | 78 | 24.5 | 4.3 |

| Acetone | C₃H₆O | 56 | 20.7 | 5.1 |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | 4.0 |

| Dichloromethane | CH₂Cl₂ | 40 | 9.1 | 3.1 |

| Toluene | C₇H₈ | 111 | 2.4 | 2.4 |

| Diethyl Ether | C₄H₁₀O | 35 | 4.3 | 2.8 |

| Hexane | C₆H₁₄ | 69 | 1.9 | 0.1 |

Experimental Protocol for Solubility Determination

The following is a general methodology for determining the solubility of a solid compound like this compound in a liquid solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the concentration of a saturated solution of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with temperature control)

-

Syringe filters (e.g., 0.45 µm PTFE or other appropriate material)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or a titrator)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The key is to have undissolved solid remaining after equilibration.[6]

-

Add a known volume or mass of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take several hours to days, and the optimal time should be determined empirically (e.g., by taking measurements at 24, 48, and 72 hours to see if the concentration remains constant).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial or volumetric flask to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately weigh the filtered solution or dilute it to a known volume in a volumetric flask.

-

Analyze the concentration of this compound in the filtered solution using a pre-validated analytical method.

-

Titration: If the compound is sufficiently acidic and soluble, it can be titrated with a standardized base (e.g., NaOH) using a suitable indicator.

-

Chromatography (HPLC/GC): This is a more common and accurate method. A calibration curve must be prepared using standard solutions of known concentrations of this compound. The concentration of the saturated solution can then be determined from this curve.

-

Gravimetric Analysis: The solvent from a known mass or volume of the filtered solution can be evaporated, and the mass of the remaining solid (the dissolved solute) can be measured.[6]

-

-

-

Calculation:

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Solvent Selection Workflow

The following diagram illustrates the logical process for selecting a suitable solvent for this compound based on its structural properties.

Caption: Logical workflow for solvent selection for this compound.

References

"2,2-Dimethylnonanoic acid" potential biological activities

An In-depth Technical Guide on the Potential Biological Activities of 2,2-Dimethylnonanoic Acid

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This compound is a saturated branched-chain fatty acid for which specific biological activities have not been extensively documented. However, its structural similarity to other short- and medium-chain fatty acids, a class of molecules known to possess diverse biological functions, suggests a range of potential therapeutic applications. This technical guide synthesizes the current understanding of related fatty acids to extrapolate the potential biological activities, mechanisms of action, and experimental considerations for this compound. Drawing parallels from the known metabolic, signaling, and antimicrobial roles of analogous fatty acids, this document provides a foundational framework for initiating research into this molecule. We present hypothetical signaling pathways, proposed experimental workflows, a summary of relevant quantitative data from related compounds, and detailed experimental protocols to guide future investigations.

Introduction

Branched-chain fatty acids (BCFAs) are increasingly recognized for their roles in cellular signaling, metabolic regulation, and host-microbe interactions. While linear-chain fatty acids have been extensively studied, the biological significance of BCFAs is an emerging field of interest. This compound, a nine-carbon fatty acid with two methyl groups at the alpha-carbon, represents a structurally unique molecule with unexplored biological potential. This guide aims to provide researchers with a comprehensive overview of the plausible biological activities of this compound based on the known functions of structurally related short- and medium-chain fatty acids. The potential areas of investigation include metabolic modulation, G-protein coupled receptor (GPCR) agonism, histone deacetylase (HDAC) inhibition, and antimicrobial activity.

Potential Biological Activities and Mechanisms of Action

Based on the activities of other short- and medium-chain fatty acids, this compound may exhibit the following biological functions:

Metabolic Regulation

Short- and medium-chain fatty acids are crucial players in energy homeostasis. They can serve as energy substrates and modulate key metabolic pathways such as glycolysis, gluconeogenesis, and lipogenesis.[1] BCFAs, in particular, have been noted for their potential anti-cancer, lipid-lowering, and anti-inflammatory properties.[2] It is plausible that this compound could influence cellular energy metabolism, potentially impacting conditions like metabolic syndrome, obesity, and type 2 diabetes.[3]

Signaling Pathways

Short-chain fatty acids are well-established ligands for several GPCRs, most notably Free Fatty Acid Receptor 2 (FFAR2 or GPR43) and Free Fatty Acid Receptor 3 (FFAR3 or GPR41).[4][5] Activation of these receptors by fatty acids can trigger various downstream signaling cascades, leading to anti-inflammatory responses and modulation of gut hormones.[6] Given its structure, this compound may act as an agonist at these or other fatty acid-sensing GPCRs.

Hypothetical Signaling Pathway for this compound

Caption: Hypothetical GPCR signaling pathway for this compound.

Certain short-chain fatty acids, most notably butyrate, are known inhibitors of histone deacetylases (HDACs).[7][8] By inhibiting HDACs, these fatty acids can induce hyperacetylation of histones, leading to changes in gene expression that can promote cell cycle arrest, differentiation, and apoptosis in cancer cells.[9] The structural features of this compound may allow it to interact with the active site of HDAC enzymes, suggesting a potential role as an epigenetic modulator and anti-cancer agent.

Antimicrobial Activity

Fatty acids, including medium-chain and branched-chain varieties, have demonstrated antimicrobial activity against a range of pathogenic bacteria.[10][11] The mechanisms of action are thought to involve disruption of the bacterial cell membrane and inhibition of essential metabolic processes like fatty acid synthesis.[12] Therefore, this compound could possess antimicrobial properties worthy of investigation for applications in infectious disease and food preservation.

Quantitative Data from Related Fatty Acids

While specific quantitative data for this compound is not available, the following table summarizes the inhibitory concentrations (IC50) of related short-chain fatty acids against histone deacetylases, providing a benchmark for potential efficacy.

| Compound | Target | IC50 (mM) | Cell Line/System |

| Butyrate | HDACs (global) | 0.09 | HT-29 human colon carcinoma |

| Propionate | HDACs (global) | >1.0 | HT-29 human colon carcinoma |

| p-Coumaric acid | HDACs (global) | 0.19 | HT-29 human colon carcinoma |

| 3-(4-OH-phenyl)-propionate | HDACs (global) | 0.62 | HT-29 human colon carcinoma |

| Caffeic acid | HDACs (global) | 0.85 | HT-29 human colon carcinoma |

| Data sourced from[9] |

Proposed Experimental Workflow

To systematically investigate the potential biological activities of this compound, the following experimental workflow is proposed.

Proposed Experimental Workflow Diagram

Caption: Proposed workflow for investigating this compound's bioactivity.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to study this compound.

Fatty Acid β-Oxidation Assay in Primary Hepatocytes

This protocol is adapted from methods for measuring the oxidation of radiolabeled palmitic acid.[13][14]

Objective: To quantify the rate of β-oxidation of this compound in primary hepatocytes.

Materials:

-

Primary mouse hepatocytes

-

[1-¹⁴C]-2,2-Dimethylnonanoic acid (custom synthesis may be required)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Hepatocyte culture medium (e.g., M199)

-

Perchloric acid (PCA)

-

Scintillation fluid and counter

Procedure:

-

Hepatocyte Isolation: Isolate primary hepatocytes from mice using a standard collagenase perfusion method.

-

Preparation of Radiolabeled Substrate: Prepare a stock solution of [1-¹⁴C]-2,2-Dimethylnonanoic acid complexed with fatty acid-free BSA in culture medium.

-

Incubation: Suspend freshly isolated hepatocytes in pre-warmed culture medium. Add the radiolabeled substrate to initiate the reaction and incubate at 37°C with gentle shaking.

-

Stopping the Reaction: At various time points, terminate the reaction by adding a portion of the cell suspension to ice-cold perchloric acid. This will precipitate proteins and stop enzymatic activity.

-

Separation of Metabolites: Centrifuge the samples to pellet the precipitated protein. The supernatant contains the acid-soluble metabolites (ASMs), which are the products of β-oxidation.

-

Quantification: Transfer the supernatant to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter. The amount of radioactivity in the supernatant is proportional to the rate of fatty acid oxidation.

G-Protein Coupled Receptor (GPCR) Binding Assay

This is a competitive binding assay protocol that can be adapted to determine if this compound binds to fatty acid-sensing GPCRs like FFAR2 or FFAR3.[15][16]

Objective: To assess the binding affinity of this compound to a specific GPCR.

Materials:

-

Cell membranes expressing the target GPCR (e.g., from a stable cell line)

-

A known radiolabeled ligand for the target GPCR (e.g., ³H-propionate for FFAR3)

-

This compound (unlabeled)

-

Assay buffer (e.g., Tris-HCl with appropriate salts)

-

Glass fiber filter plates

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microplate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the glass fiber filter plate using a vacuum manifold. The cell membranes with bound radioligand will be retained on the filter, while the unbound ligand will pass through.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity on the filter is inversely proportional to the concentration of the unlabeled competitor (this compound). Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a substance that prevents visible growth of a microorganism.[17]

Objective: To determine the MIC of this compound against various bacterial strains.

Materials:

-

This compound

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate bacterial growth medium (e.g., Tryptic Soy Broth - TSB)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Inoculum: Grow the bacterial strains overnight in the appropriate broth. Dilute the culture to a standardized concentration (e.g., 10⁵ CFU/mL).

-

Serial Dilutions: Prepare a series of two-fold dilutions of this compound in the growth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, the established roles of structurally similar branched-chain and medium-chain fatty acids provide a strong rationale for its investigation as a potential therapeutic agent. The proposed areas of metabolic regulation, GPCR agonism, HDAC inhibition, and antimicrobial activity offer promising avenues for future research. The experimental workflows and protocols outlined in this guide provide a clear path forward for elucidating the biological significance of this unique fatty acid. Future studies should focus on a systematic in vitro screening followed by in vivo validation in relevant disease models to fully uncover the therapeutic potential of this compound.

References

- 1. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer [frontiersin.org]

- 5. Free fatty acids-sensing G protein-coupled receptors in drug targeting and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microbiota metabolite short chain fatty acids, GCPR, and inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty acids as histone deacetylase inhibitors: Old biochemistry tales in a new life sciences town - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Video: Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes [jove.com]

- 15. youtube.com [youtube.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

2,2-Dimethylnonanoic Acid: A Technical Review of a Branched-Chain Fatty Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylnonanoic acid, a saturated fatty acid with a nine-carbon chain and two methyl groups at the alpha position, belongs to the class of branched-chain fatty acids (BCFAs). While specific research on this particular molecule is limited, the broader family of BCFAs is gaining increasing attention for its diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, and contextualizes its potential significance by reviewing the synthesis and biological roles of related α,α-disubstituted and branched-chain fatty acids.

Physicochemical Properties of this compound

The fundamental chemical and physical properties of this compound are summarized below. This data is primarily derived from computational models and database entries.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₂ | PubChem[1] |

| Molecular Weight | 186.29 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 14250-75-0 | PubChem[1] |

| Computed XLogP3 | 4.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 8 | PubChem[1] |

Synthesis of α,α-Disubstituted Carboxylic Acids

General Experimental Protocol: Synthesis via Alkylation of an Ester Enolate

This protocol outlines a general procedure for the synthesis of α,α-disubstituted carboxylic acids, which can be adapted for this compound.

Step 1: Formation of the α-Monosubstituted Ester

-

To a solution of a suitable base, such as sodium ethoxide in ethanol, add a dialkyl malonate (e.g., diethyl malonate) dropwise at room temperature.

-

After stirring for 30-60 minutes, add a primary alkyl halide (e.g., 1-bromoheptane) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mono-alkylated malonic ester.

Step 2: Second Alkylation at the α-Position

-

Dissolve the mono-alkylated malonic ester in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78°C and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to generate the enolate.

-

After stirring for 30-60 minutes at -78°C, add a methylating agent (e.g., methyl iodide) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Hydrolysis and Decarboxylation

-

To the crude dialkylated malonic ester, add an aqueous solution of a strong base (e.g., potassium hydroxide).

-

Heat the mixture to reflux for several hours to facilitate both hydrolysis of the ester groups and decarboxylation.

-

Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2.

-

Extract the carboxylic acid product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The final product, this compound, can be further purified by distillation or chromatography.

Biological Activity and Potential Applications

While direct biological studies on this compound are not prominent in the literature, the broader class of branched-chain fatty acids exhibits a range of interesting biological effects. These effects suggest potential areas of investigation for this compound.

Context from Branched-Chain Fatty Acids (BCFAs)

BCFAs are found in various dietary sources, particularly in ruminant fats like milk and meat.[2][3] They are known to possess diverse bioactivities, including:

-

Anti-inflammatory Properties: Some BCFAs have been shown to exert anti-inflammatory effects.[2][4]

-

Anticancer Activity: Certain BCFAs have demonstrated cytotoxicity towards cancer cells in vitro.[4][5][6]

-

Metabolic Regulation: BCFAs can influence lipid metabolism and may play a role in reducing the risk of metabolic disorders.[4][5][6] They have been shown to modulate gut microbiota and the expression of genes related to lipid metabolism.[6]

-

Insulin Sensitivity: Some studies suggest that BCFAs can help maintain normal β-cell function and insulin sensitivity.[5]

Given its structure as an α,α-disubstituted fatty acid, this compound may share some of these biological activities. The gem-dimethyl group at the α-position could influence its metabolic stability and interaction with biological targets.

Potential Signaling Pathways

Based on the known activities of other short and branched-chain fatty acids, this compound could potentially interact with several signaling pathways. These are hypothetical pathways and require experimental validation.

One potential mechanism of action for branched-chain fatty acids involves the modulation of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.

Analytical Data

The PubChem database provides some limited spectral information for this compound.

| Data Type | Details | Source |

| ¹³C NMR Spectra | Instrument: Jeol PS-100 | PubChem[1] |

Further analytical characterization, including ¹H NMR, mass spectrometry, and infrared spectroscopy, would be necessary to fully confirm the structure and purity of synthesized this compound.

Conclusion and Future Directions

This compound is a sparsely studied branched-chain fatty acid. While its fundamental physicochemical properties are available through databases, there is a clear lack of published research on its specific synthesis, biological activity, and mechanism of action. Based on the known properties of other BCFAs, this compound holds potential for interesting biological activities, particularly in the areas of metabolic regulation and inflammation.

Future research should focus on:

-

Developing and publishing a detailed, optimized synthesis protocol for this compound.

-

Conducting in vitro and in vivo studies to investigate its biological effects on various cell lines and animal models of disease.

-

Elucidating the specific molecular targets and signaling pathways through which it exerts its effects.

Such research will be crucial in determining whether this compound is a "hidden gem" within the family of branched-chain fatty acids with potential for development as a therapeutic agent.

References

- 1. This compound | C11H22O2 | CID 2736270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching gr… [ouci.dntb.gov.ua]

Methodological & Application

Application Notes and Protocols: 2,2-Dimethylnonanoic Acid in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylnonanoic acid is a branched-chain fatty acid (BCFA) whose role in metabolic research is an emerging area of interest. While direct studies on this specific molecule are limited, research on related BCFAs and other fatty acids suggests potential involvement in key metabolic pathways, including adipogenesis, glucose uptake, and lipid metabolism. These application notes provide an overview of the potential uses of this compound in metabolic research and offer detailed protocols for investigating its effects in common in vitro models.

The protocols described herein are adapted from established methods for studying other fatty acids and should be optimized for specific experimental conditions. The provided data from related compounds serve as an illustrative example of expected outcomes and data presentation.

Potential Applications in Metabolic Research

Based on the activities of structurally similar fatty acids, this compound may be investigated for its role in:

-

Adipocyte Differentiation and Function: BCFAs have been shown to influence the development and metabolism of fat cells. This compound could be explored for its potential to modulate adipogenesis, lipid storage, and the secretion of adipokines.

-

Glucose Homeostasis: Some fatty acids can impact glucose uptake in insulin-sensitive tissues like skeletal muscle and adipose tissue. Research could elucidate whether this compound affects glucose transport and insulin signaling pathways.

-

Hepatic Lipid Metabolism: The liver plays a central role in fatty acid processing. Studies could examine the effect of this compound on lipid accumulation, fatty acid oxidation, and triglyceride synthesis in hepatocytes.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Fatty acids are natural ligands for PPARs, which are nuclear receptors that regulate genes involved in lipid and glucose metabolism. Investigating the interaction of this compound with PPAR isoforms (α, γ, and δ) could reveal its mechanism of action.

Experimental Protocols

Protocol 1: In Vitro Differentiation of 3T3-L1 Preadipocytes and Treatment with this compound

Objective: To assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Calf Serum (CS)

-

Penicillin-Streptomycin solution

-

Insulin solution (10 mg/mL)

-

Dexamethasone (1 mM stock)

-

3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)

-

This compound

-

Oil Red O staining solution

-

Phosphate Buffered Saline (PBS)

-

Formalin (10%)

Procedure:

-

Cell Culture and Seeding:

-

Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in 6-well plates and grow to confluence (Day -2).

-

Maintain cells in a confluent state for an additional 48 hours to ensure growth arrest (Day 0).[1]

-

-

Induction of Differentiation (Day 0):

-

Prepare differentiation medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin).

-

Aspirate the culture medium and add the differentiation medium to the cells.

-

-

Treatment with this compound (Day 0 onwards):

-

Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Add this compound to the differentiation medium at various concentrations (e.g., 10, 50, 100 µM). Include a vehicle control.

-

-

Maturation of Adipocytes (Day 2 onwards):

-

After 48 hours (Day 2), replace the differentiation medium with maturation medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL insulin), containing the respective concentrations of this compound.

-

Replace the maturation medium every 2 days until the cells are fully differentiated (typically Day 8-10).

-

-

Assessment of Adipocyte Differentiation (Day 8-10):

-

Oil Red O Staining:

-

Wash cells with PBS and fix with 10% formalin for 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain with Oil Red O solution for 10 minutes to visualize lipid droplets.

-

Wash with water and acquire images using a microscope.

-

-

Quantification of Lipid Accumulation:

-

After staining, elute the Oil Red O dye with 100% isopropanol.

-

Measure the absorbance of the eluate at 510 nm.

-

-

Expected Results and Data Presentation:

The effect of this compound on adipocyte differentiation can be quantified by measuring lipid accumulation. Data can be presented in a bar graph showing the relative lipid content at different concentrations of the compound. For illustrative purposes, the table below shows hypothetical data on the effect of a related compound, nonanoic acid, on lipid accumulation in beige adipocytes.[2]

| Treatment | Concentration | Lipid Accumulation (Fold Change vs. Control) |

| Control | - | 1.00 ± 0.15 |

| Nonanoic Acid | 2 µM | 1.79 ± 0.20 |

Data are presented as mean ± SEM.

Experimental Workflow for Adipocyte Differentiation

Caption: Workflow for 3T3-L1 adipocyte differentiation and treatment.

Protocol 2: Glucose Uptake Assay in C2C12 Myotubes

Objective: To determine the effect of this compound on glucose uptake in skeletal muscle cells.

Materials:

-

C2C12 myoblasts

-

DMEM with high glucose

-

FBS

-

Horse Serum

-

Penicillin-Streptomycin solution

-

2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

Insulin

-

This compound

-

Krebs-Ringer-HEPES (KRH) buffer

-

Lysis buffer (e.g., RIPA buffer)

Procedure:

-

Differentiation of C2C12 Myoblasts:

-

Culture C2C12 myoblasts in DMEM with 10% FBS.

-

To induce differentiation, switch to DMEM with 2% horse serum when cells reach ~80-90% confluence.

-

Allow cells to differentiate into myotubes for 4-6 days, changing the medium every 2 days.

-

-

Treatment with this compound:

-

Prepare stock solutions of this compound.

-

Treat differentiated myotubes with various concentrations of this compound (e.g., 10, 50, 100 µM) in serum-free DMEM for a specified period (e.g., 18 hours). Include a vehicle control.

-

-

Glucose Uptake Assay:

-

Wash cells twice with warm KRH buffer.

-

Incubate cells in KRH buffer for 30 minutes at 37°C to starve them of glucose.

-

For insulin-stimulated glucose uptake, add 100 nM insulin for the last 20 minutes of the starvation period.

-

Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose (0.5 µCi/mL) or 2-NBDG (100 µM) for 10 minutes.

-

Stop the uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells with lysis buffer.

-

-

Quantification:

-

For [³H]glucose: Measure the radioactivity in the cell lysate using a scintillation counter.

-

For 2-NBDG: Measure the fluorescence of the cell lysate using a microplate reader (excitation/emission ~485/535 nm).[3]

-

Normalize the glucose uptake to the total protein concentration of the lysate.

-

Expected Results and Data Presentation:

Results can be presented as a bar graph showing glucose uptake (as a percentage of control) under basal and insulin-stimulated conditions for each concentration of this compound.

| Treatment | Basal Glucose Uptake (% of Control) | Insulin-Stimulated Glucose Uptake (% of Control) |

| Control | 100 ± 8 | 250 ± 20 |

| This compound (50 µM) | (Experimental Data) | (Experimental Data) |

Data are presented as mean ± SEM.

Signaling Pathway for Insulin-Stimulated Glucose Uptake

Caption: Insulin signaling pathway leading to glucose uptake.

Protocol 3: Assessment of Fatty Acid Oxidation in HepG2 Hepatocytes

Objective: To measure the effect of this compound on the rate of fatty acid β-oxidation.

Materials:

-

HepG2 cells

-

DMEM with high glucose

-

FBS

-

Penicillin-Streptomycin solution

-

[1-¹⁴C]Palmitic acid

-

Bovine Serum Albumin (BSA), fatty acid-free

-

This compound

-

Scintillation vials and fluid

Procedure:

-

Cell Culture:

-

Culture HepG2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed cells in 12-well plates and grow to ~80-90% confluence.

-

-

Treatment:

-

Pre-incubate cells with various concentrations of this compound (e.g., 10, 50, 100 µM) in serum-free medium for a specified time (e.g., 4 hours).

-

-

Fatty Acid Oxidation Assay:

-

Prepare the substrate mixture: DMEM containing [1-¹⁴C]palmitic acid (0.5 µCi/mL) complexed to BSA (1% w/v).

-

Wash the cells with warm PBS.

-

Add the substrate mixture to each well and incubate for 2 hours at 37°C.

-

To measure the production of ¹⁴CO₂, place a small tube containing NaOH inside each well to trap the gas.

-

To measure the production of acid-soluble metabolites (ASMs), which represent incomplete oxidation products, collect the medium at the end of the incubation.

-

-

Quantification:

-

¹⁴CO₂: Acidify the medium with perchloric acid to release dissolved CO₂. The trapped ¹⁴CO₂ in the NaOH is then measured by scintillation counting.

-

ASMs: Precipitate the protein from the collected medium with perchloric acid. Centrifuge and measure the radioactivity of the supernatant (the acid-soluble fraction) by scintillation counting.[4][5]

-

Total fatty acid oxidation is the sum of ¹⁴CO₂ and ASM production. Normalize the results to total protein content.

-

Expected Results and Data Presentation:

The results can be presented in a table or bar graph showing the rate of fatty acid oxidation (nmol/mg protein/hr) at different concentrations of this compound.

| Treatment | Fatty Acid Oxidation Rate (nmol/mg protein/hr) |

| Control | (Experimental Data) |

| This compound (50 µM) | (Experimental Data) |

Data are presented as mean ± SEM.

Logical Flow of Fatty Acid Oxidation Measurement

Caption: Workflow for measuring fatty acid oxidation.

References

- 1. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 2. Nonanoic acid and cholecystokinin induce beige adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Stimulatory Effect of Essential Fatty Acids on Glucose Uptake Involves Both Akt and AMPK Activation in C2C12 Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2,2-Dimethylnonanoic Acid as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative mass spectrometry, an internal standard (IS) is a crucial component for achieving accurate and precise measurements. The IS is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to samples, calibrators, and quality controls. It helps to correct for variability throughout the analytical process, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer.

2,2-Dimethylnonanoic acid is a C11 branched-chain fatty acid. Its synthetic nature and absence in most biological systems make it a potentially suitable internal standard for the quantification of other fatty acids or structurally related molecules. While specific applications of this compound as an internal standard are not extensively documented in peer-reviewed literature, its properties allow for the adaptation of established methods for fatty acid analysis. This document provides a comprehensive guide on its potential use, including physicochemical properties, detailed experimental protocols adapted from similar fatty acids, and illustrative quantitative data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This information is essential for method development, including the selection of appropriate solvents and chromatographic conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂O₂ | [1][2] |

| Molecular Weight | 186.29 g/mol | [1][2] |

| Monoisotopic Mass | 186.161979940 Da | |

| CAS Number | 14250-75-0 | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | Liquid (at room temperature) | |

| XLogP3 | 4.3 |

Principle of Use as an Internal Standard

The ideal internal standard should mimic the analyte's behavior during the entire analytical workflow but be distinguishable by the mass spectrometer. This compound is a suitable candidate for an internal standard when analyzing other fatty acids for the following reasons:

-

Structural Similarity: It shares a similar alkyl chain and a carboxylic acid functional group with many endogenous fatty acids, suggesting comparable extraction efficiency and chromatographic behavior.

-

Non-endogenous Nature: As a synthetic, branched-chain fatty acid, it is not naturally present in most biological samples, thus avoiding interference with the measurement of endogenous analytes.

-

Mass Difference: Its unique mass allows it to be distinguished from the analytes of interest by the mass spectrometer.

Application Note: Quantification of Medium-Chain Fatty Acids in Human Plasma

This section outlines a hypothetical application for the quantification of medium-chain fatty acids (MCFAs) in human plasma using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow Overview

Caption: General experimental workflow for MCFA quantification.

Experimental Protocols

The following are detailed protocols for sample preparation and analysis. These are adapted from established methods for similar fatty acids and should be optimized and validated for the specific application.

Protocol 1: LC-MS/MS Method

This method is suitable for high-throughput analysis of MCFAs in plasma.

1. Materials and Reagents

-

This compound (Internal Standard)

-

Reference standards for target MCFAs

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other biological matrix)

2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and each MCFA analyte in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the MCFA stock solutions in methanol:water (1:1, v/v) to create a calibration curve (e.g., 1-1000 ng/mL).

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in methanol. The optimal concentration should be determined during method development.

3. Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for each sample, calibrator, and quality control.

-

To 100 µL of plasma, calibrator, or QC, add 10 µL of the Internal Standard Working Solution.

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A).

4. LC-MS/MS Parameters (Illustrative)

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Negative Ion Electrospray (ESI-)

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: To be determined by infusing individual standards. For this compound, the precursor ion would be [M-H]⁻ at m/z 185.15. Product ions would be determined via collision-induced dissociation.

Protocol 2: GC-MS Method

This method is an alternative for fatty acid analysis and requires derivatization to increase volatility.

1. Materials and Reagents

-

In addition to materials in Protocol 1:

-

Ethyl acetate (GC grade)

-

Hydrochloric acid (HCl)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Pyridine

-

2. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

-

To 100 µL of plasma, calibrator, or QC in a glass tube, add 10 µL of the Internal Standard Working Solution.

-

Acidify the sample with 10 µL of 1M HCl.

-

Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 x g for 10 minutes.

-

Transfer the upper organic layer (ethyl acetate) to a new glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

-

Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

-

Cool to room temperature and transfer to a GC vial for analysis.

3. GC-MS Parameters (Illustrative)

-

GC System: Gas chromatograph with an autosampler

-

Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 min

-

Ramp: 10°C/min to 280°C

-

Hold: 5 min at 280°C

-

-

Injection Mode: Splitless

-

MS System: Single or triple quadrupole mass spectrometer

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Detection: Selected Ion Monitoring (SIM) or MRM for higher selectivity. Ions for the TMS derivative of this compound would need to be determined.

Quantitative Data Summary (Illustrative)

The following tables present typical performance characteristics for a validated fatty acid quantification assay using an internal standard. These values are for illustrative purposes and would need to be established during method validation for this compound.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| Hexanoic Acid | 1 - 1000 | > 0.995 | 1/x |

| Octanoic Acid | 1 - 1000 | > 0.995 | 1/x |

| Decanoic Acid | 1 - 1000 | > 0.995 | 1/x |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |

| Octanoic Acid | LLOQ | 1 | < 15 | 85 - 115 |

| Low | 3 | < 10 | 90 - 110 | |

| Mid | 100 | < 10 | 90 - 110 | |

| High | 800 | < 10 | 90 - 110 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Hexanoic Acid | 85 - 110 | 90 - 110 |

| Octanoic Acid | 85 - 110 | 90 - 110 |

| Decanoic Acid | 85 - 110 | 90 - 110 |

Visualization of Internal Standard Calibration

The following diagram illustrates the logical relationship in an internal standard calibration, where the ratio of the analyte signal to the internal standard signal is used for quantification.

Caption: Logic of internal standard-based quantification.

Conclusion

This compound possesses the necessary characteristics to serve as an effective internal standard in mass spectrometry-based quantitative analysis, particularly for fatty acids and related metabolites. Its non-endogenous nature is a key advantage. The protocols and data presented here, adapted from well-established methods for similar compounds, provide a strong starting point for method development. It is imperative that any method utilizing this compound as an internal standard undergoes rigorous validation to ensure it meets the required standards for accuracy, precision, selectivity, and robustness for the specific application and biological matrix.

References

Application Note: Derivatization of 2,2-Dimethylnonanoic Acid for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylnonanoic acid is a branched-chain fatty acid (BCFA) of interest in various fields, including metabolic research and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids; however, the direct analysis of free carboxylic acids like this compound is challenging due to their low volatility, high polarity, and potential for thermal degradation. These characteristics can lead to poor chromatographic peak shape, including significant tailing, and low sensitivity.[1]

To overcome these analytical hurdles, a derivatization step is essential prior to GC-MS analysis. Derivatization converts the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group.[2][3] This application note provides detailed protocols for two common and effective derivatization methods for this compound: silylation to form a trimethylsilyl (TMS) ester and esterification to form a fatty acid methyl ester (FAME).

Methods and Protocols

Two primary derivatization techniques are presented: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification using boron trifluoride (BF₃) in methanol.

Protocol 1: Silylation with BSTFA

Silylation is a robust and widely used method for the derivatization of active hydrogen-containing compounds, including carboxylic acids.[4] BSTFA is a common silylating reagent that reacts with the carboxylic acid to form a more volatile and thermally stable trimethylsilyl (TMS) ester.[1][5] For sterically hindered carboxylic acids, the addition of a catalyst such as trimethylchlorosilane (TMCS) can improve reaction efficiency.

Materials:

-

This compound standard or sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS)

-

Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

-

Heating block or oven

-

GC vials with inserts

-

Vortex mixer

-

Nitrogen gas supply for drying

Experimental Protocol:

-

Sample Preparation: Accurately weigh or pipette a known amount of the this compound standard or sample extract into a GC vial. If the sample is in a volatile solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.

-

Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine) to dissolve the sample residue.

-

Derivatization: Add 100 µL of BSTFA (or BSTFA with 1% TMCS) to the vial. Ensure a molar excess of the derivatizing agent.

-

Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.

-

Cooling: Allow the vial to cool to room temperature.

-

Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Esterification to Fatty Acid Methyl Ester (FAME) with BF₃-Methanol

Esterification, particularly methylation, is a classic and effective method for the derivatization of carboxylic acids for GC analysis.[1][6] Boron trifluoride in methanol is a common and efficient reagent for this purpose, converting the carboxylic acid to its corresponding methyl ester.[1][6]

Materials:

-

This compound standard or sample extract

-

14% Boron trifluoride (BF₃) in methanol

-

Anhydrous hexane

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Heating block or oven

-

GC vials

-

Vortex mixer

-

Centrifuge

Experimental Protocol:

-

Sample Preparation: Place the dried this compound sample in a reaction tube.

-

Reagent Addition: Add 1 mL of 14% BF₃-methanol solution to the tube.

-

Reaction: Tightly cap the tube and heat at 60°C for 30 minutes.

-